[2,2'-Bipyridine]-5,5'-diol
CAS No.: 2326-78-5
Cat. No.: VC2980064
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
![[2,2'-Bipyridine]-5,5'-diol - 2326-78-5](/images/structure/VC2980064.png)
Specification
CAS No. | 2326-78-5 |
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Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 6-(5-hydroxypyridin-2-yl)pyridin-3-ol |
Standard InChI | InChI=1S/C10H8N2O2/c13-7-1-3-9(11-5-7)10-4-2-8(14)6-12-10/h1-6,13-14H |
Standard InChI Key | QWFXMCQPHDPMLA-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1O)C2=NC=C(C=C2)O |
Canonical SMILES | C1=CC(=NC=C1O)C2=NC=C(C=C2)O |
Introduction
Chemical Structure and Properties
[2,2'-Bipyridine]-5,5'-diol consists of two pyridine rings connected at their 2,2' positions, with hydroxyl groups at the 5,5' positions. This structure creates a versatile ligand capable of forming stable complexes with transition metals through the nitrogen atoms while also offering reactive hydroxyl groups for further functionalization.
Physical Properties
The compound exists as a solid at room temperature, typically appearing as a white to yellow-green powder or crystalline substance . Its physical properties make it suitable for various applications in both solution and solid-state chemistry.
Table 1: Physical Properties of [2,2'-Bipyridine]-5,5'-diol
Chemical Properties
The compound features two nitrogen atoms in the bipyridyl core that serve as electron donors, enabling the formation of coordination complexes with various transition metals. The hydroxyl groups at the 5,5' positions introduce additional functionality, allowing for hydrogen bonding interactions and potential derivatization through various chemical reactions.
The chemical reactivity of [2,2'-Bipyridine]-5,5'-diol is characterized by:
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Strong metal coordination through the bipyridine nitrogen atoms
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Hydrogen bonding capabilities via the hydroxyl groups
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Potential for further functionalization through the hydroxyl groups
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Acid-base properties due to the pyridine nitrogen atoms and hydroxyl groups
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Potential for oxidation of the hydroxyl groups to aldehydes or carboxylic acids
Synthesis Methods
The synthesis of [2,2'-Bipyridine]-5,5'-diol typically involves multiple steps, starting from simpler bipyridine precursors. According to the available literature, a common synthetic route involves a two-step process :
Synthetic Route
Step 1: Reaction utilizing zinc, bis(triphenylphosphine)nickel(II), and tetraethylammonium iodide in tetrahydrofuran (THF) at 50°C for 8 hours, with a reported yield of 87% .
Step 2: Treatment with 47% hydrobromic acid (HBr) and acetic acid (AcOH) under heating conditions for 37 hours, with a reported yield of 84% .
Related Synthetic Intermediates
Several related compounds serve as important intermediates or alternatives in bipyridine chemistry:
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[2,2'-Bipyridine]-5,5'-dicarbaldehyde (CAS: 135822-72-9): This dialdehyde derivative has been utilized in the synthesis of various Schiff bases with O, S, N, and F-containing amines, which have been studied for potential antibacterial properties .
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[2,2'-Bipyridine]-5,5'-dimethanol (CAS: 63361-65-9): This dimethanol derivative represents another important functionalized bipyridine that can serve as a precursor to various bipyridine derivatives .
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Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate (CAS: 1762-46-5): This diester derivative offers another avenue for functionalizing the bipyridine scaffold.
Applications in Research and Industry
[2,2'-Bipyridine]-5,5'-diol has demonstrated versatility across multiple scientific and industrial applications. Its unique structural features make it particularly valuable in several key areas:
Catalysis
The compound serves as an effective ligand in various catalytic processes, enhancing the efficiency of reactions in organic chemistry, particularly in metal-catalyzed transformations . The bipyridine core provides stable coordination to transition metals, while the hydroxyl groups can influence the electronic properties and reactivity of the resulting catalytic complexes.
Coordination Chemistry
[2,2'-Bipyridine]-5,5'-diol is frequently used in the synthesis of coordination complexes, which are essential in materials science and the development of new functional materials . The bidentate N,N-chelating capabilities of the bipyridine core allow for the formation of stable complexes with various transition metals, while the hydroxyl groups can participate in secondary coordination or hydrogen bonding interactions.
Analytical Chemistry
The compound acts as a chelating agent, aiding in the detection and quantification of metal ions in environmental samples, making it valuable for researchers in environmental science . The coordination properties of the bipyridine unit combined with the potential for colorimetric or fluorescent detection make this compound useful in analytical applications.
Pharmaceutical Research
The unique properties of [2,2'-Bipyridine]-5,5'-diol allow it to be explored in drug formulation, particularly in enhancing the solubility and stability of active pharmaceutical ingredients . Additionally, bipyridine derivatives have been studied for their potential biological activities, including antineoplastic, antibacterial, and antitumor properties .
Electrochemistry
The compound is used in the development of sensors and batteries, contributing to advancements in energy storage technologies and environmental monitoring . The redox properties of metal complexes formed with bipyridine ligands make them particularly valuable in electrochemical applications.
Research Findings and Studies
Recent research has expanded our understanding of the properties and applications of bipyridine derivatives like [2,2'-Bipyridine]-5,5'-diol. While specific studies on [2,2'-Bipyridine]-5,5'-diol are somewhat limited in the provided search results, research on related compounds provides valuable insights.
Studies on Related Bipyridine Compounds
Research on 2,2'-bipyridine-3,3'-diol (BP(OH)₂) has shown unique spectroscopic features in water that position it as a potential biological probe . The study investigated the caging effects of cyclodextrins on the steady-state spectra of BP(OH)₂, finding that the molecule maintained its dienol moiety in complex with β-cyclodextrin without hydrogen bonding with the host interior H-atoms . These findings suggest potential applications as a water sensor in biological systems.
Although this research focuses on the 3,3'-diol isomer rather than the 5,5'-diol, the principles of host-guest chemistry and spectroscopic properties likely have relevance to [2,2'-Bipyridine]-5,5'-diol as well.
Synthesis of Schiff Bases from Related Compounds
Researchers have synthesized Schiff bases derived from 2,2'-bipyridyl-5,5'-dicarbaldehyde with O, S, N, and F-containing amines, studying their antibacterial properties . This research demonstrates the potential for using [2,2'-Bipyridine]-5,5'-diol or its derivatives as precursors for compounds with biological activity.
The synthesis involved refluxing the reaction mixture containing the dialdehydes and amines for 1 hour, followed by filtration of the solid products. The researchers noted that the addition of concentrated sulfuric acid significantly enhanced the yields of the products, attributing this to the protonation of the carbonyl group enhancing nucleophilic attack by the amine group .
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